Product packaging for Cyclobutyl 3,5-difluorophenyl ketone(Cat. No.:CAS No. 898791-30-5)

Cyclobutyl 3,5-difluorophenyl ketone

Cat. No.: B1324749
CAS No.: 898791-30-5
M. Wt: 196.19 g/mol
InChI Key: AEAOMRLAVWNOLK-UHFFFAOYSA-N
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Description

Cyclobutyl 3,5-difluorophenyl ketone (CAS 898791-30-5) is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring a cyclobutane ring linked to a difluorinated aromatic ketone, makes it a versatile scaffold for constructing more complex molecules. Cyclobutyl ketones are emerging as important scaffolds in drug discovery due to the unique three-dimensional shape and rigidity conferred by the cyclobutane ring. These properties can enhance a molecule's metabolic stability and binding efficiency when developed as a pharmaceutical agent . This compound serves as a key precursor in the synthesis of 1,3-disubstituted cyclobutanes, which are prized in medicinal chemistry for their ability to act as conformationally restricted alternatives to flexible ethyl or propyl linkers, or as non-planar aryl isosteres . The 3,5-difluorophenyl moiety is a common pharmacophore in drug design, and its incorporation via this ketone can be used to fine-tune electronic properties and bioavailability. The synthetic utility of this ketone is demonstrated in advanced methodologies, such as formal γ–C–H functionalization. In these processes, cyclobutyl aryl ketones can be transformed into cis-γ-functionalized derivatives, providing access to sophisticated 1,3-disubstituted cyclobutane building blocks that are otherwise challenging to prepare . Researchers can leverage this compound to install diverse aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high diastereocontrol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10F2O B1324749 Cyclobutyl 3,5-difluorophenyl ketone CAS No. 898791-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAOMRLAVWNOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642553
Record name Cyclobutyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-30-5
Record name Cyclobutyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclobutyl 3,5 Difluorophenyl Ketone and Analogous Structures

Established Synthetic Routes to Cyclobutyl Aryl Ketones

Established methods for the synthesis of cyclobutyl aryl ketones, including the 3,5-difluorophenyl analogue, primarily involve the formation of a carbon-carbon bond between the aromatic ring and the cyclobutyl carbonyl group.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a direct method for the preparation of cyclobutyl 3,5-difluorophenyl ketone. This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, such as cyclobutanecarbonyl chloride, with an aromatic ring in the presence of a Lewis acid catalyst.

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid (e.g., aluminum chloride, AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired aryl ketone.

For the synthesis of this compound, 1,3-difluorobenzene (B1663923) would be acylated with cyclobutanecarbonyl chloride. The fluorine atoms on the benzene ring are deactivating and meta-directing, which would favor the formation of the desired 3,5-disubstituted product. However, the deactivating nature of the fluorine atoms can make the reaction more challenging compared to the acylation of more electron-rich aromatic rings. The choice of catalyst and reaction conditions is crucial to achieve good yields and selectivity. While stoichiometric amounts of strong Lewis acids like AlCl₃ are traditionally used, modern methods often employ catalytic amounts of milder Lewis acids or Brønsted acids to improve the environmental footprint and functional group tolerance of the reaction.

Direct Alkylation Strategies for Cyclobutanone (B123998) Formation

An alternative approach to constructing the target molecule involves the direct alkylation of a pre-formed cyclobutanone or a related enolate. In this strategy, a nucleophilic cyclobutanone enolate can be reacted with an electrophilic 3,5-difluorophenyl species, or a 3,5-difluorophenyl organometallic reagent can be added to a cyclobutanone derivative.

The direct α-alkylation of cyclobutanones can be challenging due to issues of polyalkylation and the inherent strain of the four-membered ring. However, advances in catalysis have enabled more controlled and efficient alkylation reactions. For instance, transition metal-catalyzed asymmetric α-alkylation of cyclobutanones has been developed to produce chiral α-quaternary cyclobutanones with high enantioselectivity.

Advanced and Novel Synthetic Pathways

More recent synthetic methodologies offer alternative and often more efficient or selective routes to cyclobutyl aryl ketones. These include ring expansion techniques and direct C-H functionalization strategies.

Ring Expansion Techniques for Cyclobutyl Ring Formation

Ring expansion reactions provide a powerful method for the synthesis of cyclobutane (B1203170) rings from more readily available cyclopropane precursors. This strategy can be particularly useful for accessing substituted cyclobutanes. In the context of synthesizing this compound, a plausible route would involve the ring expansion of a cyclopropyl ketone bearing a 3,5-difluorophenyl group.

For example, the treatment of a 1-(3,5-difluorobenzoyl)cyclopropane with a suitable reagent could induce a one-carbon ring expansion to the corresponding cyclobutanone. Such rearrangements can be promoted by various reagents, including acids or transition metal catalysts, and often proceed through carbocationic intermediates. The inherent ring strain of the cyclopropane ring provides the driving force for these transformations.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom- and step-economical approach to forming carbon-carbon bonds. This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences.

A particularly innovative approach for the synthesis of cyclobutyl aryl ketones is the palladium-catalyzed C(sp³)–H arylation of cyclobutanone. This method allows for the direct coupling of a C-H bond on the cyclobutane ring with an aryl halide, such as 1-bromo-3,5-difluorobenzene or 1-iodo-3,5-difluorobenzene.

A key challenge in C-H activation is controlling the regioselectivity of the reaction. The use of transient directing groups has proven to be a highly effective strategy to overcome this hurdle. In this approach, an amino acid or a similar molecule reversibly condenses with the ketone to form an imine in situ. This imine then acts as a directing group, coordinating to the palladium catalyst and positioning it in close proximity to a specific C-H bond on the cyclobutane ring, typically at the β-position. This directed metalation facilitates the cleavage of the C-H bond and subsequent coupling with the aryl halide. Upon completion of the reaction, the directing group is hydrolyzed, regenerating the ketone product.

This methodology has been successfully applied to the arylation of a variety of cyclobutyl ketones with a broad range of aryl iodides, including those with electron-withdrawing groups. The use of chiral amino acids as transient directing groups has also enabled the development of enantioselective C-H arylation reactions, providing access to chiral cyclobutyl aryl ketones.

Below is a table summarizing the substrate scope for a palladium-catalyzed β-C(sp³)–H arylation of cyclobutyl ketone with various aryl iodides, demonstrating the potential applicability for the synthesis of the 3,5-difluorophenyl analog.

EntryAryl IodideProductYield (%)
14-IodotolueneCyclobutyl(p-tolyl)methanone85
21-Iodo-4-methoxybenzeneCyclobutyl(4-methoxyphenyl)methanone82
31-Iodo-4-nitrobenzeneCyclobutyl(4-nitrophenyl)methanone78
4Methyl 4-iodobenzoateMethyl 4-(cyclobutanecarbonyl)benzoate90
51-Iodo-4-(trifluoromethyl)benzeneCyclobutyl(4-(trifluoromethyl)phenyl)methanone88
61-Bromo-4-iodobenzene(4-Bromophenyl)(cyclobutyl)methanone81
Sequential C–H/C–C Functionalization for Stereospecific Cyclobutane Derivatization

The core of this methodology lies in a sequential C–H activation followed by a C–C bond cleavage and functionalization. The process is initiated by a Norrish-Yang cyclization of an aryl cyclobutyl ketone. Current time information in Mid Ulster, GB.nih.gov This photochemical reaction proceeds via a 1,4-biradical intermediate to form a strained bicyclo[1.1.1]pentan-2-ol. This intermediate is then subjected to a palladium-catalyzed, ligand-enabled C–C bond cleavage. The strain release from the bicyclic system drives the reaction, allowing for the stereospecific formation of a new C–C or C-heteroatom bond at the 3-position of the cyclobutane ring, exclusively yielding the cis-isomer. Current time information in Mid Ulster, GB.nih.gov

This method has been shown to be effective with a variety of aryl and heteroaryl iodides as coupling partners. The reaction conditions typically involve a palladium acetate catalyst, a suitable ligand, and a silver salt as an oxidant. The choice of ligand is crucial for the success of the C–C cleavage and functionalization step. Current time information in Mid Ulster, GB.

Table 1: Scope of Aryl Iodide Coupling Partners in Sequential C–H/C–C Functionalization

Entry Aryl Iodide Product Yield (%)
1 4-Iodobenzonitrile cis-3-(4-cyanophenyl)cyclobutyl)(phenyl)methanone 85
2 Methyl 4-iodobenzoate Methyl 4-(3-benzoylcyclobutyl)benzoate 82
3 1-Iodo-4-nitrobenzene (cis-3-(4-nitrophenyl)cyclobutyl)(phenyl)methanone 78
4 4-Iodoanisole (cis-3-(4-methoxyphenyl)cyclobutyl)(phenyl)methanone 65
5 2-Iodopyridine Phenyl(cis-3-(pyridin-2-yl)cyclobutyl)methanone 72

Data sourced from Fan, Z., et al. Current time information in Mid Ulster, GB.

Formal γ-C–H Functionalization Approaches

The sequential C–H/C–C functionalization described above constitutes a formal γ-C–H functionalization of the starting cyclobutyl ketone. Current time information in Mid Ulster, GB.nih.gov By transforming the γ-C–H bond into a C-C or C-heteroatom bond via the bicyclo[1.1.1]pentan-2-ol intermediate, this strategy overcomes the inherent challenge of selectively activating a remote, unactivated C–H bond. The initial Norrish-Yang cyclization effectively brings the γ-position into a reactive state, enabling the subsequent palladium-catalyzed functionalization. Current time information in Mid Ulster, GB. This two-step process provides a reliable and stereospecific method for introducing diverse functionalities at the γ-position of cyclobutyl ketones, significantly expanding the accessible chemical space for this important class of compounds. Current time information in Mid Ulster, GB.nih.gov

Cross-Coupling Reactions for Aryl-Cyclobutyl Linkages

Cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of the crucial bond between the aryl and cyclobutyl moieties in compounds like this compound.

Ni-Catalyzed Photoredox Cross-Coupling

Nickel-catalyzed photoredox cross-coupling has emerged as a powerful tool for the formation of C(sp²)–C(sp³) bonds under mild conditions. This dual catalytic system utilizes a photocatalyst to generate radical intermediates from stable precursors, which then engage in a nickel-catalyzed cross-coupling cycle. For the synthesis of aryl-cyclobutyl linkages, a cyclobutyl-containing radical precursor, such as a cyclobutyl boronic ester, can be coupled with an aryl halide.

The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with the cyclobutyl precursor to generate a cyclobutyl radical. This radical is then trapped by a low-valent nickel complex, which has previously undergone oxidative addition with the aryl halide. Reductive elimination from the resulting Ni(III) intermediate furnishes the desired aryl-cyclobutyl product and regenerates the active nickel catalyst. This methodology is valued for its broad functional group tolerance and the use of mild reaction conditions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds. In the context of synthesizing aryl cyclobutyl ketones, this reaction can be employed to couple a cyclobutylboron reagent with an aryl halide. A notable example is the coupling of potassium cyclobutyltrifluoroborate with various aryl and heteroaryl chlorides. wikipedia.orgchem-station.com This method is particularly advantageous as it utilizes air- and moisture-stable trifluoroborate salts and can be effective with less reactive but more readily available aryl chlorides. wikipedia.orgchem-station.com

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in combination with a bulky, electron-rich phosphine (B1218219) ligand like SPhos or XPhos. A base, such as cesium carbonate, is required to facilitate the transmetalation step in the catalytic cycle. The reaction has been shown to be compatible with a range of functional groups on the aryl chloride, including ketones, esters, and nitriles. wikipedia.orgchem-station.com

Table 2: Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides

Entry Aryl Chloride Ligand Product Yield (%)
1 4-Chloroacetophenone SPhos 1-(4-Cyclobutylphenyl)ethan-1-one 85
2 Methyl 4-chlorobenzoate XPhos Methyl 4-cyclobutylbenzoate 92
3 4-Chlorobenzonitrile SPhos 4-Cyclobutylbenzonitrile 88
4 2-Chlorotoluene XPhos 1-Cyclobutyl-2-methylbenzene 75
5 3-Chloropyridine XPhos 3-Cyclobutylpyridine 68

Data sourced from Molander, G. A., & Gormisky, P. E. wikipedia.orgchem-station.com

Radical Reaction Pathways in Cyclobutyl Ketone Synthesis

Radical reactions offer unique pathways for the synthesis and functionalization of cyclobutyl ketones, often proceeding under mild conditions and with high functional group tolerance.

Single Electron Reduction and Giese-Type Addition

The synthesis of functionalized cyclobutanes can be achieved through radical pathways involving single electron transfer (SET) and subsequent Giese-type addition reactions. One such approach involves the photoredox-catalyzed generation of C(sp³)-centered radicals which can then add to strained systems like bicyclo[1.1.0]butanes in a formal Giese-type addition. This method provides a route to 1,3-disubstituted cyclobutanes. researchgate.net

In the context of forming cyclobutyl ketones, a radical generated on a precursor molecule can undergo cyclization onto a suitably positioned acceptor. The generation of the initial radical can be achieved through the single electron reduction of a carbonyl group to a ketyl radical anion. This reactive intermediate can then participate in intramolecular cyclization reactions to form the cyclobutane ring. The specific substitution pattern on the starting material dictates the feasibility and outcome of the radical cyclization. The resulting cyclized radical is then quenched to afford the final product. These radical-mediated strategies provide a powerful alternative to more traditional ionic or pericyclic reaction pathways for the construction of the cyclobutane core.

NHC-Catalyzed Radical-Radical Coupling Strategies for Polysubstituted Cyclobutanes

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a variety of complex transformations, including the synthesis of polysubstituted cyclobutanes through radical-radical coupling pathways. A notable strategy involves the NHC-catalyzed ring-opening of bicyclo[1.1.0]butanes (BCBs) in a three-component radical relay process. This method provides access to 1,1,3,3-tetrasubstituted cyclobutanes with high levels of regioselectivity and diastereoselectivity. researchgate.net

The reaction mechanism is initiated by the formation of a Breslow intermediate from the NHC and an aldehyde. This intermediate then participates in a single-electron transfer process to generate an NHC-bound ketyl radical. This radical species is sterically hindered, which plays a crucial role in directing the stereochemical outcome of the subsequent radical-radical coupling with a transient cyclobutyl radical, formed from the ring-opening of the BCB. researchgate.net This covalent-based organocatalytic approach effectively controls the stereoselective difunctionalization of the central C−C σ-bond of the bicyclobutane. researchgate.net

This methodology is characterized by its operational simplicity and mild reaction conditions. It demonstrates a broad substrate scope, tolerating a variety of fluoroalkyl reagents and common functional groups, leading to a diverse array of polysubstituted cyclobutanes. researchgate.net

Table 1: Examples of NHC-Catalyzed Diastereoselective Radical Ring Opening of Bicyclobutanes. researchgate.net
AldehydeBicyclobutaneFluoroalkyl ReagentProductDiastereomeric Ratio (d.r.)
Benzaldehyde1,3-Diphenylbicyclo[1.1.0]butaneTogni Reagent I1-Benzoyl-1-fluoroalkyl-3,3-diphenylcyclobutane>19:1
4-Methoxybenzaldehyde1,3-Di(4-methoxyphenyl)bicyclo[1.1.0]butaneTogni Reagent I1-(4-Methoxybenzoyl)-1-fluoroalkyl-3,3-di(4-methoxyphenyl)cyclobutane15:1
2-Naphthaldehyde1,3-Di(2-naphthyl)bicyclo[1.1.0]butaneTogni Reagent I1-(2-Naphthoyl)-1-fluoroalkyl-3,3-di(2-naphthyl)cyclobutane>19:1

Rearrangement-Based Syntheses (e.g., Norrish-Yang Procedure for Bicyclo[1.1.1]pentan-2-ol Intermediates)

Rearrangement reactions provide a powerful avenue for the synthesis of functionalized cyclobutanes, often proceeding through highly strained intermediates. A prominent example is the use of the Norrish-Yang photocyclization to generate bicyclo[1.1.1]pentan-2-ol intermediates from readily available aryl cyclobutyl ketones. nih.govnih.govresearchgate.net This intramolecular γ-hydrogen abstraction followed by radical recombination leads to the formation of the compact and strained bicyclic alcohol.

These bicyclo[1.1.1]pentan-2-ol intermediates are valuable precursors for the synthesis of cis-1,3-difunctionalized cyclobutanes. They can undergo a ligand-enabled, palladium-catalyzed C–C bond cleavage and subsequent functionalization with a variety of coupling partners. nih.govnih.govresearchgate.net This strain-release strategy allows for the stereospecific installation of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutyl ketone with exclusive cis-selectivity. nih.gov

The efficiency of the Norrish-Yang cyclization can be influenced by the electronic properties of the aryl ketone. Electron-deficient aryl cyclobutyl ketones have been shown to be particularly effective substrates for this transformation. nih.gov The subsequent palladium-catalyzed functionalization often requires careful selection of ligands to achieve high yields and selectivity. For instance, pyridine-3-sulfonic acid has been identified as an optimal ligand for the C–C cleavage/arylation step. nih.gov

Table 2: Synthesis of cis-1,3-Difunctionalized Cyclobutanes via Norrish-Yang Cyclization and Pd-Catalyzed Functionalization. nih.gov
Aryl Cyclobutyl KetoneCoupling PartnerCatalyst/LigandProductYield
Cyclobutyl phenyl ketoneMethyl 4-iodobenzoatePd(OAc)₂ / Pyridine-3-sulfonic acidcis-3-(4-(Methoxycarbonyl)phenyl)cyclobutyl phenyl ketone75%
Cyclobutyl (4-chlorophenyl) ketone4-IodoanisolePd(OAc)₂ / Pyridine-3-sulfonic acidcis-3-(4-Methoxyphenyl)cyclobutyl (4-chlorophenyl) ketone85%
Cyclobutyl (3-pyridyl) ketone1-Iodo-4-nitrobenzenePd(OAc)₂ / Pyridine-3-sulfonic acidcis-3-(4-Nitrophenyl)cyclobutyl (3-pyridyl) ketone78%

Organocatalytic Approaches to Cyclic Ketone Derivatives

Organocatalysis offers a metal-free and often highly enantioselective approach to the synthesis and functionalization of cyclic ketone derivatives, including those with a cyclobutane core. These methods can be employed to introduce fluorine atoms or other functional groups with a high degree of stereocontrol.

One significant application is the enantioselective α-fluorination of cyclic ketones. acs.orgnih.gov This has been achieved using primary amine-functionalized Cinchona alkaloids as organocatalysts in combination with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.gov This approach overcomes the challenge of enamine formation with ketones and provides access to α-fluorinated cyclic ketones with high enantioselectivity. acs.orgnih.gov The catalyst can also control the diastereoselectivity of the fluorination in substituted cyclic systems. nih.gov

Furthermore, organocatalysis can be utilized for the asymmetric conjugate addition of nucleophiles to cyclic α,β-unsaturated enones, leading to the formation of cyclic ketones with all-carbon quaternary stereocenters. For instance, primary amine-thiourea catalysts derived from 1,2-diaminocyclohexane have been successfully employed for the conjugate addition of nitroalkanes to β-substituted cyclic enones. researchgate.net This methodology exhibits a broad substrate scope and good functional group tolerance, providing a versatile route to highly functionalized chiral cyclic ketones. researchgate.net

Table 3: Organocatalytic Functionalization of Cyclic Ketones.
SubstrateReagentOrganocatalystProductEnantiomeric Excess (ee)Reference
CyclohexanoneNFSIPrimary amine-functionalized Cinchona alkaloid2-Fluorocyclohexanone99% nih.gov
(R)-3-MethylcyclohexanoneNFSIPrimary amine-functionalized Cinchona alkaloidtrans-2-Fluoro-5-methylcyclohexanone99% nih.gov
CyclopentenoneNitromethane(R,R)-1,2-Diaminocyclohexane-derived thiourea3-(Nitromethyl)cyclopentanone95% researchgate.net

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of specifically substituted cyclobutyl ketones like this compound requires careful control over chemo- and regioselectivity. These considerations are paramount when multiple reactive sites are present in the starting materials or intermediates.

Regioselectivity in the functionalization of the cyclobutane ring is a significant challenge. Catalyst-controlled C-H functionalization offers a powerful strategy to differentiate between the C-H bonds at various positions of the cyclobutane ring. nih.gov By selecting the appropriate rhodium catalyst, it is possible to achieve regiodivergent C-H insertion reactions, leading to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov This level of control is crucial for directing the installation of substituents at the desired positions.

In the context of rearrangement-based syntheses, the regioselectivity of subsequent transformations of the ketone functionality is also important. For example, in the Baeyer-Villiger oxidation of an aryl cyclobutyl ketone, the regioselectivity of the migratory insertion determines whether the cyclobutyl or aryl group migrates, leading to different product scaffolds. nih.gov Similarly, in the Beckmann rearrangement of the corresponding oxime, selective migration of either the cyclobutyl or aryl group can be achieved, allowing for the selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond. nih.gov

Chemoselectivity becomes critical when the difluorinated phenyl ring is present during the synthesis. The fluorine atoms can influence the reactivity of the aromatic ring, and protecting group strategies may be necessary to avoid unwanted side reactions. Furthermore, in organocatalytic approaches, the catalyst must be able to differentiate between multiple functional groups within the substrate. For instance, in the α-fluorination of a complex polycyclic ketone, the organocatalyst can exhibit high levels of chemoselectivity, preferentially fluorinating one ketone in the presence of others. nih.gov

The synthesis of the 3,5-difluorophenyl ketone moiety itself often relies on regioselective aromatic substitution reactions. Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride, for example, would be expected to proceed with high regioselectivity to afford the desired product due to the directing effects of the fluorine atoms.

Table 4: Compound Names Mentioned in the Article.
Compound Name
This compound
Bicyclo[1.1.1]pentan-2-ol
N-fluorobenzenesulfonimide (NFSI)
1,3-Difluorobenzene
Cyclobutanecarbonyl chloride
Pyridine-3-sulfonic acid

Chemical Reactivity and Mechanistic Investigations of Cyclobutyl 3,5 Difluorophenyl Ketone

Reactivity of the Ketone Carbonyl Group

The reactivity of Cyclobutyl 3,5-difluorophenyl ketone is primarily dictated by the carbonyl (C=O) functional group. The carbon atom of this group is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the double bond by drawing electron density towards itself. youtube.commedlifemastery.com This polarization results in a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbon atom a prime target for attack by nucleophiles. youtube.comyoutube.com The reactivity is further influenced by the electronic effects of the 3,5-difluorophenyl ring and the steric properties of the cyclobutyl group.

The most common reaction for ketones is nucleophilic addition. openstax.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a new sigma bond and the breaking of the carbon-oxygen pi bond. youtube.comyoutube.com

The mechanism of nucleophilic addition to a ketone like this compound generally proceeds in two main steps:

Nucleophilic Attack: An electron-rich nucleophile attacks the partially positive carbonyl carbon. youtube.comlibretexts.org This step causes the carbon atom to rehybridize from a trigonal planar sp² geometry to a tetrahedral sp³ geometry. libretexts.orgunacademy.com The electrons from the C=O pi bond are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgunacademy.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by the addition of a weak acid (like water or an alcohol) to the solution, yielding an alcohol as the final product. openstax.orglibretexts.org

The presence of the 3,5-difluorophenyl group, with its two electron-withdrawing fluorine atoms, is expected to enhance the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org Conversely, the cyclobutyl group attached to the carbonyl carbon presents a degree of steric hindrance, which can slow the reaction rate compared to less bulky ketones. openstax.orglibretexts.org

The reaction can be catalyzed by either acid or base. Acid catalysis involves protonating the carbonyl oxygen first, which makes the carbonyl carbon a much stronger electrophile, allowing even weak nucleophiles to attack. youtube.com Base catalysis often involves deprotonating a weak nucleophile to generate a stronger, more reactive one. youtube.com

Table 1: Factors Influencing Nucleophilic Addition to this compound
FactorInfluence on ReactivityRationale
Electronic Effect (3,5-Difluorophenyl group)Increases reactivityThe two fluorine atoms are strongly electron-withdrawing, which enhances the partial positive charge on the carbonyl carbon, making it more electrophilic. libretexts.org
Steric Effect (Cyclobutyl group)Decreases reactivityThe non-planar, four-membered ring provides steric hindrance that can impede the nucleophile's approach to the carbonyl carbon. openstax.orglibretexts.org

Conjugate addition, or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. This mechanism involves the addition of a nucleophile to the β-carbon of the conjugated system. This compound is a saturated ketone; it does not possess a carbon-carbon double bond in conjugation with the carbonyl group. Therefore, it does not undergo conjugate addition reactions. Nucleophilic attack will occur directly at the carbonyl carbon (a 1,2-addition).

Stereoelectronic effects are crucial in determining the trajectory of nucleophilic attack and the stereochemical outcome of the reaction. The preferred angle of attack for a nucleophile on a carbonyl carbon is not random; it follows the Bürgi-Dunitz trajectory, which is approximately 107° relative to the C=O bond. youtube.com This angle represents an optimal balance between maximizing orbital overlap with the carbonyl's π* (LUMO) and minimizing electrostatic repulsion. youtube.com

For this compound, the approach of a nucleophile can be influenced by the orientation of the cyclobutyl and difluorophenyl rings. If the nucleophilic addition creates a new chiral center at the carbonyl carbon, the facial selectivity of the attack (i.e., from which face of the planar carbonyl group the nucleophile attacks) will determine the product's stereochemistry. This selectivity is governed by a combination of steric hindrance from the substituents and stabilizing electronic interactions between the developing bond and adjacent orbitals. researchgate.net For instance, models like the Cieplak model propose that the transition state is stabilized by electron donation from adjacent C-H or C-C σ-bonds into the vacant σ* orbital of the newly forming bond, favoring attack from the less sterically hindered face. researchgate.net

Ketones can be oxidized through various methods, leading to the cleavage of a carbon-carbon bond adjacent to the carbonyl group.

The Baeyer-Villiger oxidation converts ketones into esters using an oxidant such as a peroxyacid (e.g., m-CPBA) or hydrogen peroxide. organic-chemistry.orgsigmaaldrich.com When applied to an unsymmetrical ketone like this compound, the reaction is regioselective, meaning the oxygen atom is inserted preferentially on one side of the carbonyl group. adichemistry.com

The regioselectivity is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon. organic-chemistry.orgucalgary.ca The group that is better able to stabilize a positive charge will preferentially migrate. adichemistry.comox.ac.uk The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.com

In this compound, the two migrating groups are a cyclobutyl group (a secondary alkyl) and a 3,5-difluorophenyl group (an aryl group). Generally, secondary alkyl groups have a higher migratory aptitude than phenyl groups. organic-chemistry.org Furthermore, the presence of electron-withdrawing fluorine atoms on the phenyl ring decreases its ability to stabilize a positive charge, thereby reducing its migratory aptitude compared to an unsubstituted phenyl ring. adichemistry.comwikipedia.org

Therefore, in the Baeyer-Villiger oxidation of this ketone, the cyclobutyl group is expected to migrate in preference to the 3,5-difluorophenyl group. This would result in the formation of cyclobutyl 3,5-difluorobenzoate. The migration occurs with retention of stereochemistry of the migrating group. wikipedia.org

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation
Group TypeMigratory Aptitude
Tertiary alkylHighest
CyclohexylHigh
Secondary alkylHigh
BenzylModerate
Aryl (Phenyl)Moderate
Primary alkylLow
MethylLowest

Oxidation Reactions of Ketones

Reactivity of the Fluorinated Phenyl Ring

The reactivity of the 3,5-difluorophenyl moiety in this compound is fundamentally governed by the electronic properties of its substituents: the two fluorine atoms and the cyclobutanoyl group. Both types of substituents are electron-withdrawing, which significantly deactivates the aromatic ring toward electrophilic attack.

Electrophilic aromatic substitution (SEAr) on the phenyl ring of this compound is a challenging transformation due to the cumulative deactivating effects of the substituents. uci.edulibretexts.org The outcome of such a reaction is dictated by the competing directing effects of the fluorine atoms and the ketone group.

Directing Effect of Fluorine: Halogens, including fluorine, are characterized by a unique dual electronic effect. They exhibit a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which deactivates the entire ring. csbsju.edu Simultaneously, they possess a lone pair of electrons that can be donated into the aromatic π-system via resonance, known as a positive mesomeric effect (+M). csbsju.eduwikipedia.org This resonance effect increases the electron density primarily at the ortho and para positions, making halogens ortho-, para-directors for incoming electrophiles. wikipedia.org In the case of fluorine, the +M effect can partially counteract the -I effect at the para position, leading to strong para-selectivity in reactions like nitration. csbsju.eduwikipedia.org

Directing Effect of the Ketone Group: The cyclobutanoyl group, an acyl group, is a powerful electron-withdrawing substituent through both induction and resonance. It strongly deactivates the aromatic ring, making it less nucleophilic. uci.edu Acyl groups are meta-directors, as the deactivation is most pronounced at the ortho and para positions. uci.edu

In this compound, the positions on the aromatic ring are C2, C4, and C6. The fluorine atoms at C3 and C5 direct incoming electrophiles to these positions (ortho and para relative to the fluorines). The ketone at C1 deactivates the ortho (C2, C6) and para (C4) positions. The convergence of the directing effects of both fluorine atoms makes the C4 position the most likely site for substitution, as it is para to both. However, the combined deactivating influence of all three electron-withdrawing groups renders the ring exceptionally unreactive towards electrophilic substitution.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Reactivity EffectDirecting Preference
Fluorine3, 5Strong, DeactivatingModerate, DonatingDeactivatingOrtho, Para
Cyclobutanoyl1Strong, DeactivatingStrong, WithdrawingStrongly DeactivatingMeta

Reactivity and Transformations of the Cyclobutyl Ring System

The cyclobutyl ring is characterized by significant ring strain (approximately 26 kcal/mol), which serves as a thermodynamic driving force for a variety of chemical transformations. nih.gov This inherent strain makes the C-C bonds of the ring susceptible to cleavage under various conditions.

Four-membered rings are known to undergo cleavage under acidic conditions. researchgate.net For cyclobutyl ketones, these reactions can be promoted by Lewis acids, which activate the carbonyl group and facilitate ring opening. This process is driven by the release of inherent ring strain. acs.org The reaction often leads to the formation of linear, functionalized products, and the initial ring-opening can be followed by subsequent skeletal rearrangements. researchgate.net

The strain energy of the cyclobutane (B1203170) ring can be harnessed to drive C-C bond cleavage and the subsequent formation of new bonds, a strategy widely employed in organic synthesis. acs.org A particularly effective method for the functionalization of cyclobutyl aryl ketones involves a sequential C-H/C-C functionalization strategy. nih.govresearchgate.net

This process typically begins with a Norrish-Yang cyclization of the cyclobutyl aryl ketone, promoted by UV light, to generate a strained 2-arylbicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate then undergoes a palladium(II)-catalyzed, ligand-enabled C-C bond cleavage. The organopalladium intermediate formed can be trapped by various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides, to yield cis-1,3-difunctionalized cyclobutanes with high stereospecificity. nih.govresearchgate.net This method allows for the installation of a wide range of substituents at the γ-position of the cyclobutyl ketone.

Table 2: Examples of Pd-Catalyzed C-C Functionalization of Cyclobutyl Ketone Derivatives

Cyclobutyl Ketone DerivativeCoupling PartnerCatalyst/LigandProductYieldReference
2-Phenylbicyclo[1.1.1]pentan-2-ol4-IodotoluenePd(OAc)₂ / L9cis-3-(p-Tolyl)cyclobutyl phenyl ketoneHigh nih.gov
2-(4-Trifluoromethylphenyl)bicyclo[1.1.1]pentan-2-olPhenylacetylenePd(OAc)₂ / L9cis-3-(Phenylethynyl)cyclobutyl (4-(trifluoromethyl)phenyl) ketoneGood nih.gov
2-(3-Pyridyl)bicyclo[1.1.1]pentan-2-ol4-IodoanisolePd(OAc)₂ / L9cis-3-(4-Methoxyphenyl)cyclobutyl (pyridin-3-yl) ketoneHigh nih.gov
L9 refers to a specific phosphine (B1218219) ligand reported in the study.

The cyclobutyl ketone scaffold can undergo both ring expansion and contraction reactions, typically by first converting the ketone into a more reactive intermediate.

Ring Expansion: A common pathway for the one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement. wikipedia.org This would involve converting the cyclobutyl ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and diazotization. The resulting cyclobutyl carbinyl carbocation can then rearrange to a more stable cyclopentyl cation, driven by the relief of ring strain, ultimately yielding a cyclopentanone (B42830). wikipedia.orgstackexchange.com

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. wikipedia.org To apply this to this compound, the cyclobutyl ring would first need to be halogenated at the α-position. Treatment of the resulting α-halocyclobutanone with a base would induce a rearrangement to form a cyclopropanecarboxylic acid derivative. wikipedia.org

Stereochemical Outcomes and Control in Reactions of this compound

Reactions involving this compound have important stereochemical considerations, both at the carbonyl carbon and on the cyclobutane ring itself.

The carbonyl carbon is sp²-hybridized and trigonal planar, possessing two distinct faces, designated re and si. libretexts.org Nucleophilic addition to the carbonyl group creates a new sp³-hybridized stereocenter. In the absence of chiral control, such an addition will typically result in a racemic mixture of the two possible enantiomeric alcohols. libretexts.org However, the use of chiral reagents or catalysts can favor attack on one face over the other, leading to an enantiomerically enriched product.

Furthermore, reactions that modify the cyclobutane ring can proceed with high levels of diastereoselectivity and enantioselectivity. For instance, the palladium-catalyzed C-C functionalization that proceeds via a bicyclo[1.1.1]pentan-2-ol intermediate yields products with exclusive cis-selectivity at the 1,3-positions of the cyclobutane ring. nih.govnih.gov Additionally, methods have been developed for the direct, enantioselective C(sp³)-H arylation of cyclobutyl ketones. nih.gov By employing a chiral transient directing group, it is possible to achieve excellent enantioselectivity (e.g., up to 98:2 er), demonstrating that precise stereochemical control over the functionalization of the cyclobutyl ring is attainable. nih.gov

Diastereoselectivity in Cyclobutane Derivatization

The controlled synthesis of substituted cyclobutanes with specific stereochemistry is crucial for their application in medicinal chemistry, where 1,3-difunctionalized cyclobutanes are valued as bioisosteres. nih.gov A significant challenge in this area is the diastereocontrolled functionalization of the cyclobutane ring.

Recent research has demonstrated a powerful two-step strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available aryl cyclobutyl ketones. nih.govnih.gov This method exhibits exclusive cis-selectivity, a critical aspect for creating specific molecular geometries. The process begins with a Norrish-Yang cyclization of the parent aryl cyclobutyl ketone, which proceeds via UV light promotion (365 nm) to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This key intermediate then undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and functionalization. nih.govresearchgate.net

The choice of ligand is critical for the success of the C–C functionalization step. Studies have shown that pyridine (B92270) 3-sulfonic acid is an optimal ligand for the palladium-catalyzed arylation of the bicyclo[1.1.1]pentan-2-ol intermediate, leading to good to excellent yields of the cis-1,3-disubstituted cyclobutane product. nih.gov The reaction is compatible with a range of coupling partners, including various substituted iodobenzenes, allowing for the installation of diverse aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with complete control over the cis-diastereoselectivity. nih.govresearchgate.netresearchgate.net The presence of electron-withdrawing groups on the aryl cyclobutyl ketone is well-tolerated in the initial Norrish-Yang step, suggesting that this compound would be a suitable substrate for this transformation. nih.gov

This C–H functionalization approach provides a significant advantage over traditional methods by allowing direct and controlled installation of substituents on the cyclobutane ring, guided by a pre-existing stereocenter. acs.org

Table 1: Key Intermediates and Products in Diastereoselective Derivatization

Compound Name Role in Synthesis
Cyclobutyl phenyl ketone Starting Material
2-phenylbicyclo[1.1.1]pentan-2-ol Key Intermediate
cis-γ-arylated cyclobutyl ketone Final Product

Enantioselective Transformations

Building upon the principles of directed C-H functionalization, enantioselective transformations of cyclobutyl ketones have been developed to access chiral, non-racemic cyclobutane structures. researchgate.net The synthesis of chiral cyclobutanes is of high interest, and catalytic enantioselective functionalization of a pre-existing four-membered ring is a viable strategy. researchgate.net

One notable method involves the palladium-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones using a chiral transient directing group. researchgate.net This strategy has been successfully applied to synthesize a chiral trisubstituted cyclobutane from a mono-substituted cyclobutane precursor through sequential C–H arylation reactions. researchgate.net The use of an electron-deficient pyridone ligand was found to be crucial for achieving high enantioselectivity. researchgate.net An interesting feature of this system is that the enantioselectivity can be reversed by employing different silver salts as additives. researchgate.net

Another approach to enantiocontrol involves the α-functionalization of cyclobutanone (B123998) using chiral imidazolidinone catalysts in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com This SOMO-catalysis (Singly Occupied Molecular Orbital) approach enables the enantioselective α-alkylation of cyclobutanone with allyl silanes. mdpi.com These organocatalytic methods represent a move towards more environmentally friendly procedures for the asymmetric functionalization of cyclobutane systems. mdpi.com

Regioselectivity in Multi-Functionalized Systems

The products obtained from the diastereoselective functionalization of aryl cyclobutyl ketones are themselves multi-functionalized systems, containing a ketone, an aryl group, and a substituted cyclobutane. The inherent reactivity of the ketone moiety can be harnessed for further transformations, where regioselectivity becomes a key consideration.

For instance, the γ-arylated cyclobutyl aryl ketone products can undergo rearrangement reactions such as the Beckmann rearrangement and the Baeyer-Villiger oxidation. nih.gov Critically, the regioselectivity of the migrating group differs between these two reactions, allowing for selective cleavage of either the cyclobutyl-acyl C-C bond or the aryl-acyl C-C bond. nih.gov

In the Beckmann rearrangement of the corresponding oxime, the reaction can be controlled to selectively cleave the cyclobutyl-acyl bond, yielding a cyclobutane carboxylic anilide. nih.gov

In the Baeyer-Villiger oxidation , the aryl group typically has a higher migratory aptitude than the cyclobutyl group, leading to cleavage of the aryl-acyl bond and formation of an acyl cyclobutanol (B46151) derivative. nih.gov

This divergent reactivity provides a powerful tool for synthetic chemists, enabling the selective transformation of the ketone into different functional groups (amides or esters) and controlling which part of the molecular scaffold is retained or modified. nih.gov The ability to control site-selectivity in C-H functionalization is also a key aspect, where the choice of catalyst can direct functionalization to different positions on the cyclobutane ring. nih.gov

Rearrangement Processes Involving Cyclobutyl Ketones

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is restructured. wikipedia.org Cyclobutyl ketones can undergo several types of rearrangements, often driven by the release of ring strain inherent in the four-membered ring. These processes can be initiated photochemically or by chemical reagents.

A primary example is the Norrish-Yang reaction , a photochemical process that serves as the initial step in the cis-functionalization strategy discussed previously. nih.govresearchgate.net This reaction involves intramolecular γ-hydrogen abstraction by the excited carbonyl group, leading to a 1,4-diradical intermediate which then cyclizes to form a bicyclo[1.1.1]pentan-2-ol. nih.gov

The ketone group itself can be the site of rearrangements like the Baeyer-Villiger oxidation , which converts the cyclobutyl ketone into a lactone (a cyclic ester). wiley-vch.de This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and proceeds via the migration of one of the alpha-carbon groups to an electron-deficient oxygen atom. wiley-vch.de

Another significant rearrangement is the Favorskii rearrangement , which occurs with α-halogenated ketones in the presence of a base. msu.edu This reaction proceeds through a cyclopropanone (B1606653) intermediate and results in a rearranged carboxylic acid derivative. msu.edu For an α-halocyclobutyl ketone, this could provide a pathway to cyclopentanone derivatives.

Photochemical rearrangements are also common for cyclic ketones. For example, 4,4-disubstituted cyclohexenones are known to undergo a "lumiketone" rearrangement to form bicyclo[3.1.0]hexanones. sciensage.info While not a direct analogue, similar photochemical pathways involving bond reorganization could be envisaged for appropriately substituted cyclobutyl ketones.

Kinetic Studies of Ketone Rearrangements

For instance, in the phosphine-catalyzed rearrangement of vinylcyclopropylketones, kinetic studies combined with DFT calculations have shown that the initial ring-opening of the strained ring by the nucleophilic catalyst is the rate-determining step. acs.org Similar principles could apply to rearrangements of cyclobutyl ketones where an initial ring-opening event is required.

In photochemical rearrangements, such as the lumiketone rearrangement, the mechanism has been extensively studied. sciensage.info These reactions are known to proceed via a triplet excited state (³(π,π*)), and the stereochemical outcome—often involving inversion of configuration at one carbon center and retention at another—provides crucial evidence for a concerted or stepwise radical mechanism. sciensage.info

Theoretical studies on the isomerization of metallacyclobutadienes, which are four-membered rings containing a metal, have investigated the kinetics of their intramolecular rearrangement. researchgate.net These studies, combining experimental observation with computational energy profiling, can distinguish between kinetic and thermodynamic products and elucidate the transition states involved, such as a metallatetrahedrane intermediate. researchgate.net Such combined experimental and computational kinetic studies are essential for fully understanding the complex potential energy surfaces governing the rearrangements of strained-ring ketones.

Computational Chemistry and Theoretical Characterization of Cyclobutyl 3,5 Difluorophenyl Ketone

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules. DFT provides a robust framework for calculating the electronic structure of molecules, enabling the accurate prediction of geometries, energies, and properties, which are crucial for understanding reaction mechanisms.

A significant application of DFT is the mapping of potential energy surfaces to predict plausible reaction pathways. For cyclobutyl aryl ketones, a key transformation involves a sequence starting with a Norrish-Yang cyclization, followed by a palladium-catalyzed carbon-carbon bond cleavage. nih.govnih.govresearchgate.net

The reaction sequence for Cyclobutyl 3,5-difluorophenyl ketone can be computationally modeled as follows:

Photoexcitation: The process begins with the absorption of UV light by the ketone's carbonyl group, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π) orbital (an n→π transition). chemrxiv.org

Intramolecular Hydrogen Abstraction: Following intersystem crossing to a triplet state, the excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the cyclobutane (B1203170) ring, forming a 1,4-biradical intermediate. chemrxiv.org DFT calculations are essential for modeling the geometry and stability of this transient species.

Cyclization: Subsequent radical recombination of the biradical yields a strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov

Palladium-Catalyzed C-C Cleavage: The bicyclic alcohol intermediate can then undergo a strain-release-driven C-C bond cleavage. This process is often catalyzed by a palladium(II) complex. nih.gov The key steps that can be modeled include:

Coordination of the alcohol to the Pd(II) center.

β-carbon elimination, which involves the cleavage of a C-C bond in the cyclobutane ring to form a σ-alkylpalladium(II) intermediate.

Oxidative addition of a coupling partner (e.g., an aryl halide) to form a Pd(IV) intermediate, followed by reductive elimination to form the final functionalized product. researchgate.net

DFT calculations allow for the precise location of the transition state structures for each elementary step, such as the initial hydrogen abstraction and the subsequent β-carbon elimination. The calculated geometries of these transition states provide critical information about the steric and electronic demands of the reaction.

For the palladium-catalyzed functionalization of the bicyclo[1.1.1]pentan-2-ol derived from this compound, a hypothetical energetic profile derived from DFT calculations would provide quantitative insights. The relative energies of intermediates and transition states would clarify whether the C-C bond cleavage or the final reductive elimination is the kinetic bottleneck.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Pd-Catalyzed C-C Cleavage Pathway.
SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsBicyclo-intermediate + Pd(II)-catalyst0.0
TS1Transition state for β-carbon elimination+18.5
Intermediate 1σ-Alkylpalladium(II) complex+5.2
TS2Transition state for reductive elimination+22.1
ProductsFinal functionalized product + Pd(II)-catalyst-15.7

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of a typical DFT study.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org These orbitals are at the "frontier" of the electron cloud and are the primary participants in bond formation and breaking.

The electronic character of this compound is defined by its functional groups. The carbonyl group is inherently electron-withdrawing. Additionally, the two fluorine atoms on the phenyl ring exert strong inductive electron-withdrawing effects, which significantly lowers the electron density of the aromatic ring. blogspot.com

Computational analysis would likely show:

LUMO: The Lowest Unoccupied Molecular Orbital is expected to be the π* anti-bonding orbital of the carbonyl group. This orbital would have its largest lobes located on the electrophilic carbonyl carbon and oxygen atoms. Consequently, nucleophilic attacks are predicted to occur at the carbonyl carbon, the site of the largest LUMO coefficient. researchgate.net

HOMO: The Highest Occupied Molecular Orbital is typically a π-orbital associated with the aromatic ring. The energy and distribution of this orbital are influenced by the electron-withdrawing fluorine substituents.

The interaction between these frontier orbitals dictates the molecule's reactivity. For example, the initial n→π* photoexcitation in the Norrish-Yang reaction involves the promotion of an electron from a non-bonding orbital of the carbonyl oxygen into the LUMO. chemrxiv.org

The absolute energies of the frontier orbitals are critical indicators of the molecule's ability to participate in electron transfer.

HOMO Energy: This value is related to the ionization potential. A lower (more negative) HOMO energy indicates that it is more difficult to remove an electron, making the molecule less susceptible to oxidation.

LUMO Energy: This value corresponds to the electron affinity. A lower LUMO energy signifies a greater ability to accept an electron, making the molecule a better electrophile or oxidizing agent. blogspot.com

For this compound, the presence of the strongly electron-withdrawing 3,5-difluorophenyl group is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted cyclobutyl phenyl ketone. blogspot.com The lowering of the LUMO energy, in particular, enhances the electrophilicity of the carbonyl carbon. The HOMO-LUMO energy gap (ΔE) is another key parameter; a smaller gap generally implies higher chemical reactivity and polarizability. researchgate.netnih.gov

Table 2: Representative FMO Parameters Calculated via DFT.
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.5 to -8.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO5.5 to 7.5

Note: The values in this table are representative for a molecule with similar electronic features and are for illustrative purposes.

Molecular Modeling Approaches for Rational Design of Chemical Reactions

The insights gained from quantum chemical investigations and FMO theory are foundational for the rational design of chemical reactions. By understanding the reaction mechanism and the electronic factors that control reactivity, conditions can be optimized and catalysts can be designed to improve reaction efficiency, yield, and selectivity. rsc.org

In the context of the palladium-catalyzed C-C cleavage of the bicyclo-intermediate derived from this compound, molecular modeling is invaluable. Experimental studies on similar systems have shown that the choice of ligand on the palladium catalyst is critical for success. nih.gov Computational modeling can rationalize these findings and guide the selection of new, more effective ligands.

A typical workflow would involve:

Building a Model: Constructing computational models of the key catalytic intermediates and transition states (e.g., the σ-alkylpalladium(II) complex and the transition state for reductive elimination).

Virtual Ligand Screening: Systematically replacing the ligand in the model with various phosphine (B1218219) or N-heterocyclic carbene ligands from a virtual library.

Calculating Energetics: Performing DFT calculations for each ligand to determine the activation energies of the rate-determining steps.

Prediction: Identifying the ligands that lead to the lowest activation barriers. These ligands would be predicted to be the most effective catalysts for the reaction.

This in silico approach allows for the rapid screening of numerous potential catalysts, minimizing the need for extensive and resource-intensive experimental work. By correlating calculated energetic barriers with experimentally observed reaction rates, a predictive model can be developed to accelerate the discovery of optimal reaction conditions.

Advanced Spectroscopic Analysis in Mechanistic Elucidation of Cyclobutyl 3,5 Difluorophenyl Ketone Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy stands as a cornerstone in the field of chemical analysis, offering unparalleled detail regarding molecular structure and dynamics. In the context of Cyclobutyl 3,5-difluorophenyl ketone reactions, NMR provides a window into the transformation of reactants to products, often revealing the subtle steps that define the reaction pathway.

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. iastate.edu This technique is invaluable for tracking the consumption of reactants and the formation of products over time, thereby providing detailed kinetic data. rsc.orgacs.org For a hypothetical reaction of this compound, such as a reduction or a nucleophilic addition, a series of ¹H or ¹⁹F NMR spectra can be acquired at regular intervals.

The disappearance of the characteristic signals of the starting ketone and the appearance of new signals corresponding to the product(s) can be quantified to determine reaction rates. Furthermore, in situ NMR is particularly adept at identifying short-lived reaction intermediates that may not be detectable by conventional offline analysis. rsc.org The unique chemical environment of the fluorine atoms in the 3,5-difluorophenyl group provides a sensitive probe for monitoring changes at the carbonyl center.

To illustrate, consider a hypothetical reduction of this compound. The progress of this reaction could be monitored by observing the change in the chemical shifts of the aromatic protons and the protons on the cyclobutyl ring.

Interactive Data Table: Hypothetical ¹H NMR Data for the Reduction of this compound

Time (minutes)Integral of Ketone Signal (Ar-H)Integral of Product Signal (Ar-H)
01.000.00
100.750.25
200.500.50
300.250.75
400.001.00

This table presents hypothetical data for illustrative purposes.

Isotopic labeling is a powerful technique used in conjunction with NMR spectroscopy to trace the fate of specific atoms throughout a chemical reaction, providing definitive mechanistic information. researchgate.netnih.gov By selectively replacing an atom in this compound with one of its isotopes (e.g., ¹³C at the carbonyl carbon or ²H on the cyclobutyl ring), one can follow the transformation of that specific labeled site.

For example, in a rearrangement reaction, a ¹³C label at the carbonyl carbon would allow for the unambiguous determination of its final position in the product structure through ¹³C NMR spectroscopy. This approach can help to distinguish between different possible mechanistic pathways. Similarly, deuterium (B1214612) labeling can be used to probe for kinetic isotope effects, which can provide insights into the rate-determining step of a reaction.

Interactive Data Table: Hypothetical ¹³C NMR Chemical Shifts for Isotopic Labeling Study

CompoundLabeled PositionChemical Shift (ppm)
This compoundCarbonyl Carbon (¹³C)~198
Hypothetical Rearrangement ProductLabeled Carbon~85

This table presents hypothetical data for illustrative purposes.

Raman Spectroscopy for Kinetic and Mechanistic Studies

Raman spectroscopy, a technique that measures the inelastic scattering of monochromatic light, provides information about molecular vibrations and is highly complementary to NMR. fiveable.me It is particularly useful for studying reactions in aqueous solutions, where water signals can be problematic in IR spectroscopy. fiveable.me The intensity of Raman peaks is proportional to the concentration of the corresponding species, making it a valuable tool for kinetic analysis. researchgate.net

In the context of this compound reactions, the strong Raman signal of the carbonyl (C=O) stretch can be monitored to follow the progress of a reaction. The frequency of this band is sensitive to the electronic environment of the carbonyl group and will shift as the reaction proceeds. This allows for the determination of reaction rates and the detection of intermediates that may have a distinct carbonyl stretching frequency.

For instance, in a reaction involving the formation of a complex with a Lewis acid, the coordination to the carbonyl oxygen would lead to a noticeable shift in the C=O stretching frequency in the Raman spectrum.

Interactive Data Table: Hypothetical Raman Data for a Reaction of this compound

Time (seconds)Intensity of Ketone C=O Stretch (arbitrary units)Intensity of Product-related Peak (arbitrary units)
01000
306040
603565
901585
120595

This table presents hypothetical data for illustrative purposes.

By combining the insights from these advanced spectroscopic techniques, a comprehensive understanding of the reaction mechanisms of this compound can be achieved.

Cyclobutyl 3,5 Difluorophenyl Ketone As a Synthetic Precursor and Building Block

Precursor to Structurally Complex Cyclobutane (B1203170) Derivatives

The strained four-membered ring of cyclobutyl ketones provides a reactive platform for constructing more elaborate molecular architectures. The presence of the aryl ketone functionality allows for specific and controlled chemical transformations, making it a key intermediate in the synthesis of diverse cyclobutane derivatives.

1,3-difunctionalized cyclobutanes are increasingly sought after in medicinal chemistry as they can act as conformationally restricted bioisosteres for more flexible molecular linkers. nih.gov Cyclobutyl aryl ketones, including the 3,5-difluorophenyl variant, are key starting materials in a powerful two-step strategy to access these valuable structures with high diastereoselectivity. nih.govresearchgate.net

This synthetic route begins with a Norrish-Yang cyclization of the cyclobutyl aryl ketone. nih.govresearchgate.net This photochemical reaction generates a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov Subsequently, this intermediate undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and functionalization. This step allows for the stereospecific introduction of a wide variety of substituents—including aryl, heteroaryl, alkenyl, and alkynyl groups—at the 3-position of the cyclobutane ring, yielding exclusively the cis-isomer. nih.gov This sequential C–H/C–C functionalization strategy provides a reliable method for producing valuable cis-γ-functionalized cyclobutyl ketones. nih.govresearchgate.net

Table 1: Synthesis of cis-1,3-Difunctionalized Cyclobutanes

StepReaction TypeReactantKey ReagentsIntermediate/ProductKey Feature
1Norrish-Yang CyclizationCyclobutyl aryl ketoneUV lightBicyclo[1.1.1]pentan-2-olFormation of strained bicyclic intermediate
2C–C Cleavage/FunctionalizationBicyclo[1.1.1]pentan-2-olPd(OAc)₂, Ligand, Ag₂Ocis-1,3-difunctionalized cyclobutaneStereospecific installation of various functional groups

The cyclobutyl ketone moiety is a foundational element for building more complex molecular frameworks such as polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in drug discovery due to their rigid, three-dimensional structures. nih.gov

General synthetic strategies often utilize cyclic ketones as starting points for spirocycle synthesis. nih.govchemrxiv.org For instance, the addition of organometallic reagents like homoallyl magnesium bromide to a cyclic ketone can furnish a tertiary alcohol. nih.gov This intermediate can then undergo further reactions, such as epoxidation followed by intramolecular ring-opening, to construct the spirocyclic core. nih.gov While not exclusively documented for Cyclobutyl 3,5-difluorophenyl ketone, these established methods for transforming cyclic ketones are applicable and represent a viable pathway to novel spiro[3.n]alkane scaffolds. nih.gov

Role in Modular Synthetic Platforms for Advanced Chemical Building Blocks

The ability to selectively functionalize both the cyclobutane ring and the ketone group makes this compound an excellent component of modular synthetic platforms. nih.govchemrxiv.org Such platforms allow for the rapid generation of a library of diverse compounds from a common intermediate.

The sequential functionalization strategy described for 1,3-disubstituted cyclobutanes is a prime example of its modular nature. nih.gov By first installing a desired group at the γ-position of the cyclobutane ring and then subsequently modifying the ketone, chemists can systematically vary two distinct points of the molecule. This approach facilitates the exploration of chemical space and the optimization of properties for applications in materials science and medicinal chemistry. The benzoyl moiety, initially used to direct the C-H functionalization, can later be transformed, underscoring the compound's role as a versatile building block. nih.gov

Derivatization Strategies for Expanding Molecular Diversity

Further expansion of molecular diversity can be readily achieved by targeting the ketone functional group for various chemical transformations.

The ketone carbonyl in the functionalized cyclobutane products is amenable to a variety of standard transformations. nih.gov Two significant derivatizations are the conversion to amides and esters, which can be achieved through classic rearrangement reactions.

Beckmann Rearrangement: This reaction transforms an oxime, derived from the ketone, into an amide. For an aryl cyclobutyl ketone, this rearrangement can produce a cyclobutane carboxylic anilide, effectively converting the ketone into an amide linkage. nih.govchemistrysteps.com

Baeyer-Villiger Oxidation: This process converts a ketone into an ester using a peroxyacid. This reaction allows for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond, leading to different ester products and providing another layer of synthetic flexibility. nih.gov

These transformations highlight the synthetic utility of the ketone as a handle for introducing new functionalities. nih.gov

Table 2: Derivatization of the Ketone Moiety

TransformationReagent(s)Resulting Functional GroupExample Product Type
Beckmann Rearrangement1. Hydroxylamine2. Acid catalystAmideCyclobutane carboxylic anilide
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)EsterAcyl cyclobutanol (B46151)

The conversion of ketones to oximes is a fundamental and efficient reaction in organic chemistry. This transformation is typically achieved by reacting the ketone with hydroxylamine or its hydrochloride salt, often in the presence of a mild base or acid catalyst. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.

This process is directly applicable to this compound. The resulting oxime is not only a stable derivative but also a crucial intermediate for further synthetic modifications, most notably the Beckmann rearrangement to form amides. chemistrysteps.com

Formation of Hydrazones from Ketones

The reaction of ketones with hydrazine and its derivatives to form hydrazones is a fundamental transformation in organic synthesis. While specific studies on the formation of hydrazones directly from this compound are not extensively detailed in publicly available literature, the general reactivity of ketones provides a strong basis for predicting this transformation. The carbonyl group of the ketone is electrophilic and readily reacts with the nucleophilic nitrogen of hydrazine or substituted hydrazines.

The reaction is typically acid-catalyzed and proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the hydrazone. The presence of the electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.

General Reaction Scheme:

The resulting hydrazones can be valuable intermediates for further synthetic manipulations, including the Wolff-Kishner reduction to deoxygenate the ketone or as precursors for the synthesis of nitrogen-containing heterocyclic compounds.

Transformations via Isocyanate Intermediates (e.g., Curtius Rearrangement)

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, urethanes, or ureas through an isocyanate intermediate. nih.govwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org While direct application of the Curtius rearrangement starting from this compound itself is not the standard pathway, the ketone can be a precursor to a carboxylic acid derivative that can then undergo this transformation.

For instance, the cyclobutyl ring could be cleaved oxidatively to form a carboxylic acid. Alternatively, a related cyclobutanecarboxylic acid bearing the 3,5-difluorophenyl group could be synthesized and then subjected to the Curtius rearrangement. The rearrangement proceeds with retention of configuration at the migrating group, making it a stereospecific reaction. nih.gov

General Pathway for Curtius Rearrangement:

Acyl Azide Formation: A suitable carboxylic acid precursor is converted to an acyl azide, typically by reacting an acyl chloride with sodium azide or by treating the carboxylic acid with diphenylphosphoryl azide (DPPA).

Rearrangement to Isocyanate: The acyl azide is heated to induce the rearrangement, leading to the formation of an isocyanate and the evolution of nitrogen gas.

Trapping of the Isocyanate: The highly reactive isocyanate is then trapped with a nucleophile. For example, reaction with water yields a primary amine (after decarboxylation of the intermediate carbamic acid), reaction with an alcohol gives a carbamate (urethane), and reaction with an amine produces a urea derivative.

This methodology provides a route to introduce a nitrogen-containing functional group, which is a common feature in many biologically active molecules.

Application in the Construction of Constrained Bicycloalkanes

Aryl cyclobutyl ketones, including by extension this compound, are valuable precursors for the synthesis of constrained bicyclic structures, which are of increasing interest in medicinal chemistry due to their unique three-dimensional shapes. nih.gov One notable application is in the synthesis of 1,3-difunctionalized cyclobutanes and related bicycloalkanes.

Research has shown that aryl cyclobutyl ketones can undergo a Norrish-Yang cyclization upon photochemical irradiation to form bicyclo[1.1.1]pentan-2-ol intermediates. nih.gov These intermediates can then be subjected to palladium-catalyzed carbon-carbon bond cleavage and functionalization to introduce various substituents, leading to the formation of cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov

Table 1: Synthetic Strategy for cis-1,3-Difunctionalized Cyclobutanes from Aryl Cyclobutyl Ketones

StepTransformationReagents/ConditionsIntermediate/Product
1Norrish-Yang Cyclizationhν (UV light)Aryl bicyclo[1.1.1]pentan-2-ol
2C-C Cleavage/FunctionalizationPd(II) catalyst, Ligand, Coupling Partnercis-γ-functionalized cyclobutyl aryl ketone

This two-step sequence allows for the stereospecific installation of a variety of functional groups on the cyclobutane ring, starting from readily available aryl cyclobutyl ketones. The benzoyl moiety of the resulting product can be further transformed into other functional groups such as amides and esters, expanding the synthetic utility of this method. nih.gov While this specific methodology has been demonstrated for a range of aryl cyclobutyl ketones, its application to this compound would be a logical extension, providing access to novel fluorinated bicycloalkane scaffolds.

Future Research Directions and Challenges in Cyclobutyl 3,5 Difluorophenyl Ketone Chemistry

Development of Highly Atom-Economical and Sustainable Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient methodologies. Future research concerning cyclobutyl 3,5-difluorophenyl ketone will undoubtedly prioritize the design of synthetic routes that adhere to the principles of green chemistry.

Key Research Objectives:

Maximizing Atom Economy: Traditional synthetic methods for ketones can generate significant chemical waste. numberanalytics.com Future strategies will focus on reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. numberanalytics.comjocpr.com This includes addition reactions, rearrangements, and catalytic cycles that minimize byproduct formation. jocpr.com

Utilization of Renewable Feedstocks: Investigating the synthesis of the cyclobutyl or difluorophenyl precursors from renewable resources would be a significant step towards sustainability.

Solvent and Reagent Selection: A move away from hazardous organic solvents towards greener alternatives like water or bio-based solvents is anticipated. chemistryviews.orgnih.gov Similarly, the replacement of stoichiometric, often toxic, reagents with catalytic systems is a critical goal. innoget.com For instance, developing catalytic C-H oxidation reactions using molecular oxygen as the terminal oxidant would represent a major advancement. chemistryviews.org

Illustrative Data on Atom Economy:

Reaction TypeTheoretical Atom EconomyNotes
Wittig ReactionOften < 50%Generates stoichiometric phosphine (B1218219) oxide waste.
Grignard Reaction~50-70%Produces salt byproducts during workup.
Friedel-Crafts AcylationVariable, often < 80%Can require stoichiometric Lewis acids and produce acid waste.
Catalytic C-H AcylationPotentially > 90%A key area for future development to minimize waste.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems will be instrumental in advancing the chemistry of this compound.

Areas of Focus:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. chemrxiv.orgresearchgate.net Future work will likely explore the use of photocatalysts for the α-arylation or alkylation of this compound, offering a green alternative to traditional methods. chemrxiv.org The development of dual catalytic systems, combining photoredox catalysis with other catalytic modes like cobalt catalysis, could enable novel transformations. nih.gov

Enantioselective Catalysis: The synthesis of chiral derivatives of this compound is crucial for applications in medicinal chemistry. Research into new chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, will be essential for achieving high enantioselectivity in reactions like asymmetric hydrogenation or C-H functionalization. nih.govnih.gov

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. acs.org Developing robust and selective heterogeneous catalysts for the synthesis and modification of this compound is a promising research direction.

Comparison of Catalytic Approaches:

Catalytic SystemAdvantagesChallenges for this compound
Homogeneous Transition Metal CatalysisHigh activity and selectivity.Catalyst separation and recycling, potential metal contamination.
Heterogeneous CatalysisEasy separation and recycling.Lower activity, potential for leaching.
OrganocatalysisMetal-free, often milder conditions. rsc.orgLower turnover numbers, substrate scope limitations.
PhotocatalysisMild conditions, use of light as a reagent. chemistryviews.orgSubstrate scope, quantum yield optimization.

Deeper Mechanistic Understanding of Complex Rearrangements and C-C Cleavage Reactions

The strained cyclobutyl ring and the electronically distinct difluorophenyl group can give rise to complex and potentially useful chemical transformations, including rearrangements and C-C bond cleavage reactions.

Research Imperatives:

Norrish-Type Reactions: Ketones are known to undergo photochemical reactions, such as the Norrish Type I and Type II reactions. A detailed mechanistic investigation of the photochemical behavior of this compound could uncover novel synthetic pathways, for instance, through Norrish-Yang cyclization to form bicyclic alcohols. nih.gov

Strain-Release Driven Reactions: The inherent ring strain of the cyclobutane (B1203170) moiety can be harnessed to drive specific chemical reactions. Research into transition-metal-catalyzed C-C bond cleavage, followed by functionalization, could provide a powerful strategy for the stereospecific synthesis of functionalized acyclic or larger ring structures. nih.govdocumentsdelivered.comnih.gov

Computational and Spectroscopic Studies: In-depth mechanistic studies employing techniques such as in-situ spectroscopy and computational modeling will be crucial to unravel the intricate pathways of these complex reactions. nih.govcmu.edu This understanding is essential for controlling reaction outcomes and designing more efficient synthetic protocols.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory to industrial-scale production requires robust and scalable processes. Flow chemistry and automated synthesis offer significant advantages in this regard.

Future Directions:

Continuous Flow Synthesis: Implementing the synthesis of this compound and its derivatives in continuous flow reactors can lead to improved safety, better heat and mass transfer, and enhanced reproducibility. rsc.orgzenodo.orgjst.org.in This is particularly relevant for highly exothermic or hazardous reactions.

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (catalyst, solvent, temperature, etc.) to identify optimal conditions, significantly accelerating the development of new synthetic methods. bohrium.comyoutube.com

Batch vs. Flow Chemistry for Ketone Synthesis:

ParameterBatch ChemistryFlow Chemistry
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio rsc.org
Mass Transfer Can be inefficient, especially in multiphasic reactionsHighly efficient, enabling rapid mixing rsc.org
Safety Higher risk with hazardous reagents due to larger volumesInherently safer due to small reaction volumes bohrium.com
Scalability Often challenging, requiring process redesignMore straightforward, by running the reactor for longer
Reproducibility Can be variableGenerally higher due to precise control of parameters bohrium.com

Computational Chemistry for Predictive Design of Chemical Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions.

Key Applications:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies for various potential transformations of this compound. acs.orgresearchgate.netdtu.dkrsc.org This can provide crucial insights into reaction mechanisms and selectivity. rsc.orgorientjchem.org

Catalyst Design: Computational screening can be used to predict the efficacy of potential catalysts for specific reactions, accelerating the discovery of new and improved catalytic systems. This includes modeling the interaction of the substrate with the catalyst's active site.

Predicting Reactivity and Selectivity: By modeling the electronic and steric properties of this compound and its derivatives, computational methods can help predict their reactivity in various chemical transformations and rationalize observed regio- and stereoselectivity.

Q & A

Q. How does the cyclobutyl group influence the reduction kinetics of cyclobutyl 3,5-difluorophenyl ketone compared to other cycloalkyl analogs?

Answer: Kinetic studies using sodium borohydride (NaBH₄) reveal that the cyclobutyl group significantly impacts reactivity. At 0°C, cyclobutyl phenyl ketone exhibits a relative rate constant of 0.23 (vs. acetophenone = 1.0), slower than cyclopentyl (0.36) but faster than cyclohexyl (0.25) analogs. This suggests a balance between ring strain (enhancing reactivity) and steric hindrance. Methodologically, monitor reaction progress via ¹H NMR or IR spectroscopy under controlled temperatures (0–35°C) to establish activation parameters .

Q. Table 1. Relative Reduction Rates of Cycloalkyl Phenyl Ketones (NaBH₄, 0°C)

Cycloalkyl GroupRelative Rate Constant
Cyclopropyl0.12
Cyclobutyl0.23
Cyclopentyl0.36
Cyclohexyl0.25
Data source: Tang & Vanslyke, J. Org. Chem. 1969 .

Q. What synthetic routes are recommended for preparing this compound with high regioselectivity?

Answer: Friedel-Crafts acylation using 3,5-difluorobenzene and cyclobutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃ or BF₃) under inert atmosphere (N₂/Ar) at 0–50°C achieves optimal yields. Purification via column chromatography (silica gel, hexane/EtOAc) removes byproducts. Validate product purity by ¹⁹F NMR (δ −110 to −115 ppm for aromatic F) and HRMS. Alternative methods include Suzuki-Miyaura coupling using (3,5-difluorophenyl)trifluoroborate (handle under inert gas at 2–8°C ) .

Q. Table 2. Key Parameters for Friedel-Crafts Synthesis

ParameterOptimal Condition
Lewis AcidBF₃ (1.2 equiv)
Temperature0–50°C
SolventDichloromethane
Reaction Time12–24 hours
Adapted from fluorophenyl ketone protocols .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Answer: Use ¹H NMR to identify cyclobutyl protons (δ 1.8–2.5 ppm, multiplet) and aromatic protons (δ 6.8–7.2 ppm). ¹⁹F NMR resolves fluorine environments (δ −110 to −115 ppm). IR spectroscopy confirms the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with kinetic studies from controlled NaBH₄ reductions .

Advanced Research Questions

Q. How can computational modeling aid in predicting steric/electronic effects of the cyclobutyl and 3,5-difluorophenyl groups?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain in the cyclobutyl ring and electron-withdrawing effects of fluorine. Conformational analysis predicts preferred reaction pathways (e.g., nucleophilic attack angles). Compare computed activation energies with experimental kinetic data (e.g., NaBH₄ reduction rates ). Software like Gaussian or ORCA enables visualization of frontier molecular orbitals.

Q. What strategies resolve contradictions in reported thermal stability of this compound?

Answer: Conflicting decomposition temperatures (e.g., 80°C vs. 100°C) may arise from impurities or measurement techniques. Conduct differential scanning calorimetry (DSC) under nitrogen (heating rate 10°C/min) to determine decomposition onset. Parallel TGA-FTIR identifies volatile byproducts. Compare purity-adjusted samples (≥99% by HPLC) with literature data on cyclobutyl ketones .

Q. Table 3. Thermal Stability Analysis Parameters

TechniqueParametersKey Metrics
DSCN₂ atmosphere, 10°C/minOnset Temperature
TGA-FTIRAir/N₂, 5°C/minMass Loss, IR Peaks
Standardized protocols reduce variability .

Q. How is this compound utilized in kinase inhibitor design?

Answer: The ketone serves as a rigid, sp³-rich intermediate for pharmacophore construction. Reductive amination (NaBH₃CN, NH₄OAc) generates secondary amines for target engagement. Patent data shows incorporation into piperazine-based kinase inhibitors (e.g., EP 2023/025000 ). Optimize stoichiometry (1:1.2 ketone:amine) and monitor by LC-MS to minimize over-alkylation.

Q. Table 4. Key Steps in Kinase Inhibitor Synthesis

StepProcessConditions
1Reductive AminationNaBH₃CN, MeOH, 25°C
2Piperazine CouplingDIPEA, DMF, 80°C
3CrystallizationEtOAc/Hexane, −20°C
Based on piperazinone derivative synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.